molecular formula C13H16N2O2 B6246604 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide CAS No. 2124851-76-7

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide

Cat. No.: B6246604
CAS No.: 2124851-76-7
M. Wt: 232.3
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Description

3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is a complex organic compound characterized by a spirocyclic structure, which includes a benzofuran moiety fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of a benzofuran derivative with a piperidine precursor under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the correct formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1’-benzyl-3-methoxy-3H-spiro[2-benzofuran-1,4’-piperidine]
  • 3H-spiro[1-benzofuran-2,3’-piperidine]

Uniqueness

3H-spiro[2-benzofuran-1,3’-piperidine]-1’-carboxamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities.

Properties

CAS No.

2124851-76-7

Molecular Formula

C13H16N2O2

Molecular Weight

232.3

Purity

95

Origin of Product

United States

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